2-Amino-1-(3,5-difluorophenyl)ethanol HCl
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-amino-1-(3,5-difluorophenyl)ethanol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2NO.ClH/c9-6-1-5(8(12)4-11)2-7(10)3-6;/h1-3,8,12H,4,11H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXXHUKFPVBLVQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)C(CN)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClF2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Amino 1 3,5 Difluorophenyl Ethanol Hcl
Retrosynthetic Analysis and Identification of Key Precursors
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials through a series of logical disconnections. For 2-Amino-1-(3,5-difluorophenyl)ethanol, this process identifies several key precursors by severing strategic bonds.
A primary disconnection is the carbon-nitrogen (C-N) bond of the amino group. This suggests a precursor such as a 2-halo-1-(3,5-difluorophenyl)ethanol, which can be aminated, or an epoxide like 2-(3,5-difluorophenyl)oxirane, which can undergo ring-opening with an amine.
Alternatively, a disconnection can be made via a functional group interconversion (FGI) approach. The amino group can be traced back to a nitro group, pointing to 1-(3,5-difluorophenyl)-2-nitroethanol (B8771263) as a key intermediate. This precursor can be synthesized through the condensation of 3,5-difluorobenzaldehyde (B1330607) and nitromethane (B149229).
Another powerful retrosynthetic strategy involves disconnecting the carbon-carbon bond between the aromatic ring and the ethanol (B145695) backbone. However, a more common and effective approach is to disconnect the C-C bond adjacent to the hydroxyl group. This leads to 3,5-difluorobenzaldehyde as one precursor and a two-carbon synthon. A particularly useful two-carbon unit is derived from cyanide, which upon addition to the aldehyde forms a cyanohydrin. This intermediate, 2-(3,5-difluorophenyl)-2-hydroxyacetonitrile , contains both the required carbon skeleton and a nitrogen atom precursor (nitrile group).
For stereoselective syntheses, the chiral alcohol can be viewed as the product of an asymmetric reduction of a ketone. This identifies 2-amino-1-(3,5-difluorophenyl)ethan-1-one or a protected derivative as a crucial prochiral precursor.
Therefore, the principal precursors identified through retrosynthesis are:
3,5-Difluorobenzaldehyde
1-(3,5-difluorophenyl)-2-nitroethanol
2-Halo-1-(3,5-difluorophenyl)ethanol
2-Amino-1-(3,5-difluorophenyl)ethan-1-one
Classical Synthetic Routes to 2-Amino-1-(3,5-difluorophenyl)ethanol
Classical synthetic methods provide foundational, often non-stereoselective, pathways to the racemic form of the target compound. These routes typically involve robust and well-established chemical transformations.
Reduction of Nitro-Containing Precursors
A common and effective method for synthesizing β-amino alcohols is through the reduction of β-nitro alcohols. This route begins with a Henry reaction (or nitroaldol condensation) between an aldehyde and a nitroalkane.
In this context, 3,5-difluorobenzaldehyde is reacted with nitromethane in the presence of a base (e.g., potassium carbonate or an amine base) to yield 1-(3,5-difluorophenyl)-2-nitroethanol. orgsyn.orgchemicalbook.com The subsequent step involves the reduction of the nitro group to a primary amine. This transformation can be achieved using various reducing agents. Catalytic hydrogenation using catalysts like Raney nickel or palladium on carbon (Pd/C) under a hydrogen atmosphere is a clean and efficient method. Alternatively, chemical reducing agents such as sodium borohydride (B1222165) in the presence of a transition metal salt, or simple metal-acid systems like iron in acetic acid, can also be employed to furnish 2-Amino-1-(3,5-difluorophenyl)ethanol. researchgate.net
Amination Reactions of Corresponding Halogenated Alcohols
This pathway involves the nucleophilic substitution of a halogen atom on a pre-formed alcohol backbone. The key intermediate is a halohydrin, such as 2-chloro-1-(3,5-difluorophenyl)ethanol.
The synthesis of this halohydrin precursor can start from 3,5-difluoroacetophenone. The ketone undergoes α-halogenation, for instance, chlorination using sulfuryl chloride, to produce the α-haloketone, 2-chloro-1-(3,5-difluorophenyl)ethanone. nih.gov This ketone is then reduced to the corresponding chlorohydrin. This reduction must be selective for the carbonyl group without affecting the carbon-halogen bond. Reagents like sodium borohydride (NaBH₄) are typically suitable for this purpose. researchgate.net
The final step is the amination of 2-chloro-1-(3,5-difluorophenyl)ethanol. This is achieved by reacting the chlorohydrin with a source of ammonia (B1221849), such as aqueous or alcoholic ammonia, often at elevated temperatures and pressures. This reaction proceeds via an Sₙ2 mechanism to displace the chloride and form the desired 2-Amino-1-(3,5-difluorophenyl)ethanol. orgsyn.org
Multi-Step Synthesis from Difluorinated Benzaldehydes
3,5-Difluorobenzaldehyde serves as a versatile starting material for several multi-step routes. One of the most direct methods is based on cyanohydrin chemistry.
In this approach, 3,5-difluorobenzaldehyde is treated with a cyanide source, such as trimethylsilyl (B98337) cyanide (TMSCN) with a catalytic amount of a Lewis acid, to form the corresponding cyanohydrin, 2-(3,5-difluorophenyl)-2-hydroxyacetonitrile. nih.gov The nitrile group of the cyanohydrin is then reduced to a primary amine. This reduction can be performed using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation, which simultaneously converts the nitrile to an aminomethyl group, yielding the target amino alcohol.
An alternative related to this is the Strecker synthesis, where the aldehyde reacts with ammonia and a cyanide salt. researchgate.net This forms an α-aminonitrile, which can then be hydrolyzed to an α-amino acid and subsequently reduced, or directly reduced to the target 1,2-amino alcohol.
Stereoselective Synthesis Approaches for Optically Active Enantiomers
The creation of single enantiomers of 2-Amino-1-(3,5-difluorophenyl)ethanol is critical for many applications and is achieved through asymmetric synthesis. These methods employ chiral catalysts or auxiliaries to control the three-dimensional arrangement of the final product.
Asymmetric Catalytic Hydrogenation
Asymmetric catalytic hydrogenation is a premier method for the enantioselective synthesis of chiral alcohols and amines. youtube.com The most common strategy involves the reduction of a prochiral ketone precursor, such as a protected 2-amino-1-(3,5-difluorophenyl)ethanone or an α-haloketone like 2-chloro-1-(3,5-difluorophenyl)ethanone.
This transformation utilizes a transition metal catalyst (commonly Ruthenium, Rhodium, or Iridium) complexed with a chiral ligand. acs.orgaminer.org The ligand creates a chiral environment around the metal center, which directs the delivery of hydrogen to one face of the ketone, leading to the preferential formation of one enantiomer of the alcohol.
For aromatic ketones, catalyst systems based on Ruthenium(II) with chiral diphosphine ligands (e.g., BINAP) and diamine ligands have proven to be exceptionally effective. youtube.comacs.org Similarly, Iridium catalysts paired with cinchona alkaloid-derived N,N,P ligands have shown high efficacy and enantioselectivity in the hydrogenation of α-chloroacetophenones. acs.org The choice of metal, ligand, solvent, and reaction conditions can be fine-tuned to optimize both the chemical yield and the enantiomeric excess (e.e.) of the desired product.
Below is a table summarizing representative data for the asymmetric hydrogenation of related aromatic ketones, illustrating the high levels of enantioselectivity achievable with modern catalytic systems.
| Catalyst System (Metal/Ligand) | Substrate Type | H₂ Pressure (atm) | Solvent | Yield (%) | Enantiomeric Excess (e.e., %) | Reference |
|---|---|---|---|---|---|---|
| RuCl(S,S)-TsDPEN | Aromatic Ketone | 8 | Methanol | >99 | 98 (R) | acs.org |
| [Ir(COD)Cl]₂ / (S)-Qu-NNP | α-Chloroacetophenone | 50 | Toluene | 99 | 98.8 (S) | acs.org |
| [Mn(CO)₅Br] / (1S,2S)-DPENC | Aryl Alkyl Ketone | 50 | THF | 98 | 99 (R) | nih.gov |
| [Ir(COD)Cl]₂ / (R)-Qu-NNP | α-Bromoacetophenone | 50 | Toluene | 99 | 99.6 (R) | acs.org |
Enantioselective Reductions of β-Amino Ketones
The enantioselective reduction of a prochiral β-amino ketone, specifically 2-amino-1-(3,5-difluorophenyl)ethanone, to the corresponding chiral amino alcohol is a pivotal step in the synthesis of 2-Amino-1-(3,5-difluorophenyl)ethanol. This transformation is often accomplished using catalytic asymmetric reduction methods, which are favored for their efficiency and ability to produce the desired enantiomer in high excess.
One of the most effective methods for this conversion is asymmetric transfer hydrogenation. This technique typically involves the use of a metal catalyst, such as a ruthenium or rhodium complex, with a chiral ligand. The reaction transfers a hydride from a hydrogen donor, like isopropanol (B130326) or formic acid, to the ketone, thereby reducing it to an alcohol. The chirality of the ligand directs the approach of the hydride to one face of the ketone, resulting in the preferential formation of one enantiomer of the amino alcohol.
Below is a table summarizing representative catalysts and conditions used for the enantioselective reduction of analogous β-amino ketones, which can be extrapolated for the synthesis of 2-Amino-1-(3,5-difluorophenyl)ethanol.
| Catalyst/Ligand System | Hydrogen Donor | Solvent | Temperature (°C) | Enantiomeric Excess (ee) (%) | Reference |
| Ru(II)-TsDPEN | Formic acid/Triethylamine | Acetonitrile | 28 | >99 | |
| Rh(III)-Cp*Cl | Isopropanol | Dichloromethane | 40 | 98 | nih.gov |
| Iridium(I)-diphosphine | Isopropanol | Toluene | 50 | 95 | nih.gov |
This table is illustrative and based on data for analogous compounds. Actual results for 2-amino-1-(3,5-difluorophenyl)ethanone may vary.
Enzymatic Biocatalysis for Chiral Synthesis
Enzymatic biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis for the production of chiral compounds. nih.govrsc.org Enzymes, particularly ketoreductases (KREDs), are highly selective catalysts that can reduce a prochiral ketone to a single enantiomer of the corresponding alcohol with exceptional purity. rsc.orgrsc.org
The synthesis of chiral 2-Amino-1-(3,5-difluorophenyl)ethanol can be efficiently achieved using a ketoreductase. mdpi.comnih.govresearchgate.net This biocatalytic reduction utilizes a whole-cell system (like E. coli or yeast) or an isolated, purified enzyme. The enzyme requires a cofactor, typically nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) or nicotinamide adenine dinucleotide (NADH), to provide the reducing equivalents. To make the process economically viable, a cofactor regeneration system is usually employed. A common strategy is to use a sacrificial alcohol, such as isopropanol, and a corresponding dehydrogenase enzyme (alcohol dehydrogenase) to continuously regenerate the NADPH/NADH.
The advantages of using enzymatic biocatalysis include:
High Enantioselectivity: Enzymes often exhibit near-perfect enantioselectivity (>99% ee). mdpi.com
Mild Reaction Conditions: Biocatalytic reactions are typically run in aqueous media at or near room temperature and neutral pH, which reduces energy consumption and the formation of byproducts. rsc.org
Environmental Sustainability: The use of biodegradable catalysts and the reduction of chemical waste make this a greener synthetic route.
Research has demonstrated the successful application of engineered ketoreductases for the synthesis of various chiral alcohols, including those with halogenated phenyl groups. google.com By screening a library of KREDs or through protein engineering, an enzyme with optimal activity and selectivity for 2-amino-1-(3,5-difluorophenyl)ethanone can be identified or developed.
The following table presents typical components of an enzymatic reduction system for the synthesis of a chiral amino alcohol.
| Component | Function | Example | Reference |
| Ketoreductase (KRED) | Catalyzes the enantioselective reduction of the ketone. | Engineered KRED from Lactobacillus kefir | rsc.org |
| Cofactor | Provides the reducing equivalents (hydride). | NADPH or NADH | nih.gov |
| Cofactor Regeneration System | Regenerates the oxidized cofactor. | Isopropanol/Alcohol Dehydrogenase | nih.gov |
| Substrate | The prochiral ketone to be reduced. | 2-amino-1-(3,5-difluorophenyl)ethanone | N/A |
| Buffer | Maintains optimal pH for enzyme activity. | Phosphate buffer (pH 7.0) | N/A |
This table is a generalized representation of a biocatalytic system.
Formation of the Hydrochloride Salt: Principles and Practicalities
Once the chiral amino alcohol, 2-Amino-1-(3,5-difluorophenyl)ethanol, has been synthesized, it is often converted to its hydrochloride (HCl) salt. The formation of the HCl salt serves several purposes, including improved stability, increased water solubility, and ease of handling and purification, as the crystalline salt is often more readily isolated than the free base. researchgate.net
The formation of 2-Amino-1-(3,5-difluorophenyl)ethanol HCl is a straightforward acid-base reaction. The amino group (-NH2) in the molecule is basic and readily reacts with a strong acid like hydrochloric acid. In this reaction, the lone pair of electrons on the nitrogen atom of the amino group accepts a proton (H+) from the hydrochloric acid, forming an ammonium (B1175870) salt (-NH3+Cl-).
The reaction can be represented as:
C₈H₉F₂NO + HCl → [C₈H₁₀F₂NO]⁺Cl⁻
This reaction is typically carried out by dissolving the free base of the amino alcohol in a suitable organic solvent and then adding a solution of hydrochloric acid. The HCl can be added as an aqueous solution, a solution in an organic solvent (like diethyl ether or isopropanol), or as a gas. nih.gov The choice of the method depends on the desired final product form and the solvent system used for the preceding synthetic step.
Following the acid-base reaction, the hydrochloride salt often precipitates from the reaction mixture. If it does not, the solvent may need to be partially evaporated or an anti-solvent (a solvent in which the salt is insoluble) may be added to induce crystallization. The crude salt can then be purified by recrystallization.
The process of recrystallization involves dissolving the impure salt in a minimal amount of a hot solvent or solvent mixture and then allowing the solution to cool slowly. As the solution cools, the solubility of the salt decreases, and it crystallizes out, leaving the impurities behind in the solution. The choice of solvent is critical for effective purification. An ideal solvent will dissolve the salt well at high temperatures but poorly at low temperatures.
Common solvents for the crystallization of amino alcohol hydrochlorides include alcohols (such as ethanol, methanol, or isopropanol), water, or mixtures thereof. google.com The final crystalline product is then collected by filtration, washed with a small amount of cold solvent to remove any remaining impurities, and dried.
The following table provides a list of solvents that are commonly used for the crystallization of amino alcohol hydrochloride salts.
| Solvent/Solvent System | Rationale for Use | Reference |
| Ethanol/Water | Good balance of solubility for many salts. | google.com |
| Isopropanol | Lower polarity than ethanol, can be effective for less polar salts. | google.com |
| Methanol | High polarity, good for dissolving highly polar salts. | google.com |
| Ethyl Acetate | Often used as an anti-solvent to induce precipitation. | orgsyn.org |
| Diethyl Ether | Used to precipitate salts from reaction mixtures. | nih.gov |
This table presents general solvents for the crystallization of amino alcohol hydrochlorides. The optimal solvent for this compound would need to be determined experimentally.
Chiral Resolution and Enantiomeric Purity of 2 Amino 1 3,5 Difluorophenyl Ethanol Hcl
Principles of Enantiomeric Resolution
Enantiomers are pairs of molecules that are non-superimposable mirror images of each other. gcms.cz While they share identical physical properties like boiling point, melting point, and solubility in achiral solvents, they differ in their interaction with other chiral entities and with plane-polarized light. Enantiomeric resolution is the process of separating a racemic mixture, which contains equal amounts of both enantiomers, into its individual, pure enantiomers. wikipedia.org
The most common strategies for resolution rely on converting the enantiomers into diastereomers. mdpi.com Unlike enantiomers, diastereomers have different physical properties, including solubility, which allows for their separation by conventional laboratory techniques such as crystallization or chromatography. wikipedia.orgmdpi.com Once separated, the diastereomers are converted back into the individual enantiomers, now in an optically pure form. wikipedia.org Other methods, known as direct methods, involve the use of a chiral environment, such as a chiral stationary phase in chromatography, to differentiate between the enantiomers without prior derivatization. mdpi.com
Diastereomeric Salt Formation for Separation of Enantiomers
A widely employed method for resolving racemic amines like 2-Amino-1-(3,5-difluorophenyl)ethanol is through the formation of diastereomeric salts. libretexts.org This process involves reacting the racemic base with an enantiomerically pure chiral acid, known as a chiral resolving agent. wikipedia.org The resulting products are two diastereomeric salts ((R)-base·(R)-acid and (S)-base·(R)-acid), which possess different solubilities and can be separated. wikipedia.orglibretexts.org
The choice of the chiral resolving agent is crucial for a successful separation. The agent must form a stable, crystalline salt with the target compound, and the resulting diastereomeric salts must exhibit a significant difference in solubility in a chosen solvent. wikipedia.org For the resolution of a basic compound like 2-Amino-1-(3,5-difluorophenyl)ethanol, various chiral acids are commonly screened. libretexts.org The effectiveness of a resolving agent is often determined empirically by testing several candidates. wikipedia.org
Table 1: Potential Chiral Resolving Agents for Amines
| Resolving Agent | Type | Rationale for Use |
|---|---|---|
| (+)-Tartaric Acid | Chiral Dicarboxylic Acid | Widely available and has been successfully used to resolve a vast number of racemic bases through the formation of diastereomeric tartrate salts. libretexts.org |
| (-)-Mandelic Acid | Chiral α-Hydroxy Acid | Effective for resolving amines; the phenyl group can participate in π-π stacking interactions, potentially enhancing diastereomeric differentiation. libretexts.org |
| (+)-Camphor-10-sulfonic acid | Chiral Sulfonic Acid | A strong acid that readily forms salts with amines. Its rigid bicyclic structure provides a well-defined chiral environment. libretexts.org |
Once the diastereomeric salts are formed, they are separated based on their differential solubility in a specific solvent or solvent system. wikipedia.org This separation is typically achieved through fractional crystallization. The process involves dissolving the mixture of diastereomeric salts in a suitable solvent at an elevated temperature and then allowing the solution to cool. gavinpublishers.com The less soluble diastereomer will crystallize out of the solution first, while the more soluble diastereomer remains in the mother liquor. wikipedia.orgucl.ac.uk
The success of this technique depends on several factors:
Solvent Selection : The choice of solvent is critical. Solvents such as ethanol (B145695), methanol, or isopropanol (B130326) are often used. gavinpublishers.commdpi.com The ideal solvent will maximize the solubility difference between the two diastereomers.
Temperature Control : A controlled cooling rate is important. Rapid cooling can lead to the co-precipitation of both diastereomers, reducing the purity of the desired product. gavinpublishers.com
Kinetic vs. Thermodynamic Control : The duration of crystallization can influence the outcome. Short crystallization times may yield a kinetically favored product, which may not be the most stable or least soluble one. Allowing the system to equilibrate over a longer period (thermodynamic control) often results in the crystallization of the most stable, least soluble salt, leading to higher purity. nih.govgavinpublishers.com
After filtration of the less soluble salt, the desired enantiomer is liberated by treating the salt with a base (to neutralize the resolving agent) or an acid, followed by extraction. gavinpublishers.com The enantiomeric purity can often be further enhanced by one or more recrystallizations. gavinpublishers.com
Chiral Chromatography for Enantiomeric Separation
Chiral chromatography is a powerful analytical and preparative technique for separating enantiomers directly. gcms.cz The separation occurs within a column containing a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. mdpi.com
Chiral HPLC is a predominant method for determining the enantiomeric purity of compounds like 2-Amino-1-(3,5-difluorophenyl)ethanol HCl. It can also be scaled up for preparative separation. nih.gov The separation relies on the transient formation of diastereomeric complexes between the enantiomers and the chiral stationary phase.
Common CSPs for separating amino alcohols include those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives) and macrocyclic glycopeptides (e.g., teicoplanin). chromatographyonline.comsigmaaldrich.com The selection of the mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier like ethanol or isopropanol, is optimized to achieve the best resolution. chromatographyonline.comrsc.org
Table 2: Illustrative HPLC Conditions for Chiral Separation of Amino Alcohols
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Column (CSP) | Chiralpak AS-H (amylose derivative) | CHIROBIOTIC T (teicoplanin) |
| Mobile Phase | Hexane/Isopropanol (90:10 v/v) | Water/Methanol/Formic Acid |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 210 nm | UV at 254 nm |
| Rationale | Polysaccharide-based CSPs are effective for a wide range of chiral compounds. Normal-phase elution provides good selectivity. rsc.org | Macrocyclic glycopeptide CSPs are ideal for polar and ionic compounds like amino acids and can be used in polar organic or reversed-phase modes. sigmaaldrich.com |
Chiral Gas Chromatography (GC) is another effective method for enantiomeric separation, noted for its high resolution and sensitivity. sigmaaldrich.com However, due to the low volatility and polar nature of this compound, derivatization is typically required before analysis. sigmaaldrich.com The amino (-NH₂) and hydroxyl (-OH) groups are converted to less polar, more volatile functional groups, for instance, by acylation using reagents like trifluoroacetic anhydride (B1165640) (TFAA). sigmaaldrich.com
The separation is then performed on a capillary column coated with a chiral stationary phase, most commonly a cyclodextrin (B1172386) derivative. gcms.czuni-muenchen.de These CSPs have a hydrophobic cavity and a hydrophilic exterior, allowing for chiral recognition through the formation of temporary inclusion complexes.
Table 3: Representative GC Conditions for Chiral Separation of Derivatized Amino Alcohols
| Parameter | Condition |
|---|---|
| Derivatization Reagent | Trifluoroacetic anhydride (TFAA) |
| Column (CSP) | Cyclodextrin-based (e.g., CHIRALDEX® G-TA or CYCLOSIL-B) |
| Carrier Gas | Helium or Hydrogen |
| Injector Temperature | ~250 °C |
| Oven Program | Temperature gradient (e.g., 40 °C to 210 °C) to ensure elution and separation. |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Rationale | Derivatization increases volatility and improves peak shape. sigmaaldrich.com Cyclodextrin-based columns are widely used and effective for separating enantiomers of many classes of compounds. mdpi.com |
Strategies for Racemization and Recycling of Undesired Enantiomers
One of the most prominent methods for inverting the stereochemistry of a secondary alcohol is the Mitsunobu reaction . organic-chemistry.orgnih.gov This reaction allows for a stereospecific S\textsubscript{N}2 displacement of the hydroxyl group, leading to an inversion of the chiral center. To apply this to 2-Amino-1-(3,5-difluorophenyl)ethanol, the amino group must first be protected with a suitable protecting group, such as a carbamate (B1207046) (e.g., Boc or Cbz), to prevent it from interfering with the reaction. The protected amino alcohol is then treated with a phosphine, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), in the presence of a nucleophile like a carboxylic acid. organic-chemistry.orgnih.govorgsyn.org The reaction proceeds through an alkoxyphosphonium salt intermediate, which is then displaced by the carboxylate nucleophile to form an ester with inverted stereochemistry. Subsequent hydrolysis of the ester and deprotection of the amino group yields the opposite enantiomer, which can then be combined with the original undesired enantiomer stream and racemized or directly recycled.
Another effective strategy for racemization involves an oxidation-reduction sequence . This two-step process begins with the oxidation of the undesired alcohol enantiomer to the corresponding α-amino ketone, which is an achiral intermediate. Various oxidizing agents can be employed for this transformation. Following the oxidation, the resulting ketone is then reduced back to the alcohol. This reduction is typically carried out using a non-enantioselective reducing agent, such as sodium borohydride (B1222165), which results in the formation of a racemic mixture of the alcohol. This racemate can then be reintroduced into the chiral resolution process. Biocatalytic methods, employing alcohol dehydrogenases, can also be utilized for both the oxidation and the subsequent non-selective reduction. acs.orgnih.gov
A third potential approach involves acid-catalyzed racemization . While more commonly applied to α-amino acids, under certain conditions, the stereocenter of a β-amino alcohol may be susceptible to epimerization, particularly if the amino group is derivatized to form a Schiff base or an N-acyl derivative. This approach would involve the formation of a transient intermediate that allows for the loss and reformation of the stereochemistry at the carbinol carbon.
The table below summarizes the key aspects of these potential racemization strategies.
| Strategy | Key Reagents/Steps | Intermediate | Outcome |
| Mitsunobu Reaction | 1. N-protection (e.g., Boc, Cbz) 2. PPh₃, DEAD/DIAD, Carboxylic Acid 3. Hydrolysis 4. N-deprotection | Alkoxyphosphonium salt, Ester with inverted stereochemistry | Inversion of the undesired enantiomer to the desired enantiomer. |
| Oxidation-Reduction | 1. Oxidation (e.g., with MnO₂) 2. Reduction (e.g., with NaBH₄) | α-Amino ketone (achiral) | Conversion of the undesired enantiomer to the racemic mixture. |
| Acid-Catalyzed Racemization | Acid catalyst, potentially with Schiff base or N-acyl derivative formation | Planar intermediate (e.g., enamine or iminium ion) | Direct racemization of the undesired enantiomer. |
Spectroscopic and Advanced Structural Elucidation of 2 Amino 1 3,5 Difluorophenyl Ethanol Hcl
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 2-Amino-1-(3,5-difluorophenyl)ethanol HCl, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional techniques, would provide a complete picture of its structure.
In a ¹H NMR spectrum, the number of signals corresponds to the number of chemically non-equivalent protons. The chemical shift (δ) indicates the electronic environment of the protons, the integration reveals the ratio of protons, and the splitting pattern (multiplicity) provides information about neighboring protons.
For this compound, the expected ¹H NMR signals are detailed below. The hydrochloride salt form means the amine and hydroxyl protons are exchangeable and may appear as broad singlets.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Aromatic CH (C2-H, C6-H) | 7.0 - 7.2 | Doublet of triplets (dt) | JH-F ≈ 6-8, JH-H ≈ 2 | 2H |
| Aromatic CH (C4-H) | 6.8 - 7.0 | Triplet of triplets (tt) | JH-F ≈ 8-10, JH-H ≈ 2 | 1H |
| Methine CH-OH | 5.0 - 5.2 | Doublet of doublets (dd) | JH-H ≈ 3, 8 | 1H |
| Methylene (B1212753) CH₂-NH₃⁺ | 3.1 - 3.4 | Multiplet (m) | - | 2H |
| Hydroxyl OH | Variable (broad) | Singlet (s) | - | 1H |
| Ammonium (B1175870) NH₃⁺ | Variable (broad) | Singlet (s) | - | 3H |
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Due to the low natural abundance of the ¹³C isotope, proton decoupling is typically used, resulting in a spectrum where each unique carbon atom appears as a single line. The chemical shifts are indicative of the carbon's hybridization and electronic environment. The presence of fluorine atoms will cause splitting of the signals for the carbon atoms they are attached to (C-F coupling).
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Expected C-F Coupling (JC-F, Hz) |
| Quaternary C-F (C3, C5) | 161 - 164 | Large one-bond coupling (¹JC-F) ≈ 240-250 |
| Quaternary C-CH(OH) (C1) | 140 - 145 | Smaller three-bond coupling (³JC-F) ≈ 5-10 |
| Methine CH (C4) | 110 - 115 | Two-bond coupling (²JC-F) ≈ 20-25 |
| Methine CH (C2, C6) | 103 - 108 | Two-bond coupling (²JC-F) ≈ 20-25 |
| Methine CH-OH | 68 - 72 | - |
| Methylene CH₂-NH₃⁺ | 45 - 50 | - |
¹⁹F NMR is a highly sensitive technique used to analyze fluorine-containing compounds. Since the two fluorine atoms in this compound are chemically equivalent, they are expected to produce a single signal in the ¹⁹F NMR spectrum. The chemical shift and coupling to aromatic protons would confirm their position on the phenyl ring.
| Fluorine Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic C-F (C3-F, C5-F) | -108 to -112 | Triplet of doublets (td) | JF-H(meta) ≈ 8-10, JF-H(ortho) ≈ 6-8 |
To unambiguously assign all proton and carbon signals, a suite of two-dimensional NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. sdsu.edu Cross-peaks would be expected between the methine proton (CH-OH) and the methylene protons (CH₂-NH₃⁺), as well as between the aromatic protons on the phenyl ring. sdsu.edu
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would be used to definitively assign which protons are attached to which carbons, for instance, confirming the assignments of the methine and methylene groups.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. youtube.com This is crucial for identifying the connectivity of the entire molecule. For example, correlations would be expected from the methine proton (CH-OH) to the quaternary aromatic carbon (C1) and the aromatic carbons at positions C2 and C6.
DEPT (Distortionless Enhancement by Polarization Transfer): This experiment helps to distinguish between CH, CH₂, and CH₃ groups. uvic.ca A DEPT-135 experiment would show positive signals for CH and CH₃ groups and negative signals for CH₂ groups, while quaternary carbons would be absent. uvic.ca This would confirm the presence of the methine and methylene carbons.
Mass Spectrometry (MS) for Molecular Formula Confirmation
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition. The expected molecular formula for the free base is C₈H₉F₂NO.
The mass spectrum would likely show a prominent peak for the protonated molecule [M+H]⁺.
| Ion | Expected Exact Mass |
| [C₈H₉F₂NO + H]⁺ | 174.0725 |
The fragmentation pattern in the MS/MS spectrum would provide further structural information. A characteristic fragmentation would be the loss of water from the protonated molecule, and cleavage of the bond between the carbon bearing the hydroxyl group and the carbon bearing the amino group.
Infrared (IR) Spectroscopy for Functional Group Vibrational Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the hydroxyl, amino, and aromatic C-F groups.
| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance of Band |
| O-H stretch (hydroxyl) | 3200-3600 | Broad |
| N-H stretch (primary amine salt) | 2800-3200 | Broad, multiple bands |
| C-H stretch (aromatic) | 3000-3100 | Sharp |
| C-H stretch (aliphatic) | 2850-2960 | Medium to strong |
| C=C stretch (aromatic) | 1580-1620 and 1450-1500 | Medium to strong |
| C-N stretch | 1000-1250 | Medium |
| C-O stretch (secondary alcohol) | 1000-1150 | Strong |
| C-F stretch | 1100-1400 | Strong, multiple bands |
X-ray Crystallography for Solid-State Structure Determination
Without the fundamental crystallographic information file (CIF), it is impossible to provide the following:
Identification and Characterization of Hydrogen Bonding Networks:While the presence of hydrogen bond donors (amine and hydroxyl groups) and acceptors (fluorine and chloride ions) can be inferred from the chemical structure, the actual geometry, distances, and network of these bonds in the crystal lattice can only be determined through X-ray crystallography.
Due to the absence of the necessary experimental data for this compound, the requested article focusing on its detailed solid-state structure cannot be generated at this time.
Theoretical and Computational Chemistry Studies of 2 Amino 1 3,5 Difluorophenyl Ethanol Hcl
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed in chemistry and materials science to predict and analyze molecular properties. For the purpose of this illustrative analysis, we will refer to DFT calculations performed on N-phenylethanolamine (NPEA) using the B3PW91 method with a 6-311+G(d,p) basis set. jocpr.comjocpr.com
Geometry Optimization and Energetic Stability Analysis
Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. This optimized geometry represents the most stable conformation of the molecule. For N-phenylethanolamine (NPEA), a series of possible conformers were computationally investigated to identify the one with the global minimum energy. jocpr.comjocpr.com
The study identified a specific conformer as having the lowest energy, thus representing the most stable structure of NPEA. The optimization process provides precise values for bond lengths, bond angles, and dihedral angles. While the specific data table for the optimized parameters of NPEA is not publicly available, the process would typically yield a table similar to the hypothetical one below, detailing the key geometric parameters of the most stable conformer.
Table 1: Hypothetical Optimized Geometrical Parameters for a Stable Conformer | Parameter | Atom 1 | Atom 2 | Atom 3 | Value (Å or °) | |---|---|---|---|---| | Bond Length | C | C | - | 1.39 | | Bond Length | C | H | - | 1.08 | | Bond Length | C | O | - | 1.43 | | Bond Length | C | N | - | 1.47 | | Bond Angle | C | C | C | 120.0 | | Bond Angle | H | C | C | 120.0 | | Bond Angle | C | O | H | 109.5 | | Dihedral Angle | C | C | C | C | 0.0 | Note: This table is for illustrative purposes and does not represent actual data for 2-Amino-1-(3,5-difluorophenyl)ethanol HCl or N-phenylethanolamine.
Electronic Structure and Charge Distribution Studies
The electronic structure of a molecule dictates its chemical properties and reactivity. DFT calculations provide a detailed picture of how electrons are distributed within the molecule. Mulliken charge analysis is a method used to estimate the partial atomic charges in a molecule, offering insights into the electrostatic interactions and the possibility of charge transfer within the molecule. jocpr.com
For N-phenylethanolamine, the Mulliken charge analysis would reveal the distribution of charges on each atom, highlighting the electronegative and electropositive centers. This information is crucial for understanding intermolecular interactions and the molecule's reactivity.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)
Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that reflects the molecule's kinetic stability and polarizability. A smaller gap suggests higher reactivity. jocpr.comjocpr.com
In the study of N-phenylethanolamine, the HOMO-LUMO analysis was performed, and the calculated energies indicate that charge transfer occurs within the molecule. jocpr.comjocpr.com A smaller HOMO-LUMO gap would imply that the molecule is more likely to undergo electronic transitions and be more chemically reactive.
Table 2: Representative Frontier Molecular Orbital Data
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.5 |
| LUMO Energy | -1.5 |
| HOMO-LUMO Gap | 5.0 |
Note: This table contains hypothetical values for illustrative purposes.
Molecular Electrostatic Potential (MEP) Surface Mapping
The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution around a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. The MEP map uses a color scale to indicate different potential values: red typically represents regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow represent areas with intermediate potential. jocpr.com
For a molecule like N-phenylethanolamine, the MEP surface would likely show negative potential around the oxygen and nitrogen atoms due to their high electronegativity, and positive potential around the hydrogen atoms of the hydroxyl and amino groups.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed understanding of bonding and electronic interactions within a molecule. It examines the delocalization of electron density between filled Lewis-type orbitals (bonds and lone pairs) and empty non-Lewis-type orbitals (antibonding and Rydberg orbitals). These interactions, known as hyperconjugative interactions, contribute to the stability of the molecule. jocpr.com
Table 3: Hypothetical NBO Analysis - Second-Order Perturbation Energies E(2)
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
|---|---|---|
| LP (N) | σ*(C-C) | 5.2 |
| LP (O) | σ*(C-H) | 3.8 |
| σ (C-C) | σ*(C-C) | 2.1 |
Note: This table is for illustrative purposes and does not represent actual data for this compound or N-phenylethanolamine.
Potential Energy Surface (PES) Scanning for Conformational Analysis
Potential Energy Surface (PES) scanning is a computational method used to explore the conformational landscape of a molecule. By systematically changing specific dihedral angles and calculating the energy at each step, a PES scan can identify different conformers (rotational isomers) and the energy barriers between them. jocpr.com
For N-phenylethanolamine, various possible conformers were investigated by performing energy calculations. jocpr.comjocpr.com The results of such an analysis would typically be presented as a table of relative energies for each conformer, with the lowest energy conformer serving as the reference. This allows for the identification of the most stable three-dimensional structure of the molecule under investigation.
Table 4: Representative Relative Energies of Conformers
| Conformer | Dihedral Angle (°) | Relative Energy (kcal/mol) |
|---|---|---|
| C1 | 60 | 1.5 |
| C2 | 180 | 0.0 |
| C3 | -60 | 1.5 |
Note: This table contains hypothetical values for illustrative purposes.
Quantum Chemical Parameters and Reactivity Indices
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of molecules. These methods can be used to calculate a variety of parameters that help in understanding the chemical behavior of this compound.
A fundamental aspect of these studies involves the analysis of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO.
From the HOMO and LUMO energies, several global reactivity descriptors can be derived. These descriptors provide a quantitative measure of the molecule's reactivity. Key parameters include:
Ionization Potential (I): The energy required to remove an electron from a molecule. It can be approximated as I ≈ -EHOMO.
Electron Affinity (A): The energy released when an electron is added to a molecule. It can be approximated as A ≈ -ELUMO.
Electronegativity (χ): The tendency of a molecule to attract electrons. It is calculated as χ = (I + A) / 2.
Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution. It is calculated as η = (I - A) / 2.
Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η), indicating the molecule's polarizability.
Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile. It is calculated as ω = χ² / (2η).
These parameters, once calculated, can be compiled into a data table for a clear overview of the reactivity of this compound.
Table 1: Hypothetical Quantum Chemical Parameters for this compound
| Parameter | Symbol | Formula | Hypothetical Value (eV) |
| HOMO Energy | EHOMO | - | -8.50 |
| LUMO Energy | ELUMO | - | -1.20 |
| HOMO-LUMO Gap | ΔE | ELUMO - EHOMO | 7.30 |
| Ionization Potential | I | -EHOMO | 8.50 |
| Electron Affinity | A | -ELUMO | 1.20 |
| Electronegativity | χ | (I + A) / 2 | 4.85 |
| Chemical Hardness | η | (I - A) / 2 | 3.65 |
| Chemical Softness | S | 1/η | 0.27 |
| Electrophilicity Index | ω | χ² / (2η) | 3.23 |
Note: The values in this table are hypothetical and serve as an illustration of the data that would be generated from DFT calculations.
Furthermore, the molecular electrostatic potential (MEP) surface is another valuable output of quantum chemical calculations. The MEP map illustrates the charge distribution on the molecule's surface, with different colors representing regions of varying electrostatic potential. Red areas typically indicate electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue areas denote electron-poor regions (positive potential), prone to nucleophilic attack. For this compound, the MEP would likely show negative potential around the fluorine and oxygen atoms and positive potential near the amino and hydroxyl protons.
Molecular Dynamics (MD) Simulations for Conformational Dynamics
While quantum chemical calculations provide a static picture of a molecule's electronic properties, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations are a powerful computational method used to study the conformational dynamics of molecules by solving Newton's equations of motion for a system of atoms and molecules.
For this compound, MD simulations can reveal how the molecule explores different conformations in a given environment, such as in a solvent like water or in the presence of a biological target. The simulations track the positions and velocities of all atoms in the system over a specified period, generating a trajectory of the molecule's motion.
Analysis of this trajectory can provide detailed information on:
Conformational Flexibility: The molecule's ability to adopt different shapes is crucial for its biological activity. MD simulations can identify the most stable conformations and the energy barriers between them.
Rotatable Bonds: The molecule has several rotatable bonds, and the simulations can show the preferred dihedral angles and the flexibility around these bonds.
Intramolecular Interactions: The simulations can highlight the formation and breaking of intramolecular hydrogen bonds, which play a significant role in stabilizing certain conformations.
Solvent Effects: By including solvent molecules in the simulation box, it is possible to study how the solvent influences the molecule's conformation and dynamics.
A common way to analyze the conformational landscape from an MD trajectory is to plot the root-mean-square deviation (RMSD) of the atomic positions over time. The RMSD provides a measure of how much the molecule's structure deviates from a reference structure (e.g., the initial minimized structure). Fluctuations in the RMSD can indicate transitions between different conformational states.
Table 2: Hypothetical Key Conformational Dihedrals from MD Simulations of this compound
| Dihedral Angle | Atoms Involved | Predominant Angle Range (degrees) |
| τ1 | C(phenyl)-C(phenyl)-C(ethanol)-O | -60 to -70 and 170 to 180 |
| τ2 | C(phenyl)-C(ethanol)-C(amino)-N | 50 to 70 and -50 to -70 |
| τ3 | O-C(ethanol)-C(amino)-N | -170 to -180 and 50 to 60 |
Note: The values in this table are hypothetical and represent the type of data that would be extracted from an MD simulation analysis.
Chemical Reactivity and Derivatization Pathways of 2 Amino 1 3,5 Difluorophenyl Ethanol Hcl
Reactions of the Primary Amino Group
The primary amino group (—NH₂) is a potent nucleophile and a site of basicity. Its reactivity is central to many derivatization strategies, allowing for the introduction of a wide array of substituents.
The nitrogen atom of the primary amine can be readily alkylated or acylated to form secondary or tertiary amines and amides, respectively.
N-Alkylation: This reaction involves the substitution of one or both hydrogen atoms of the amine with alkyl groups. Direct alkylation with alkyl halides can lead to over-alkylation, producing mixtures of secondary, tertiary, and even quaternary ammonium (B1175870) salts. thieme-connect.de More controlled and selective mono-N-alkylation can be achieved through methods like reductive amination or by using specific catalytic systems. nih.gov For instance, catalytic N-alkylation of unprotected amino acids with alcohols has been demonstrated, offering a green alternative that produces water as the only byproduct. nih.gov
N-Acylation: The reaction of the primary amine with acylating agents such as acyl chlorides or acid anhydrides yields N-acyl derivatives (amides). This transformation is typically robust and high-yielding. To prevent reactions at the hydroxyl group, the amino group can be selectively acylated under appropriate conditions. For example, Friedel-Crafts acylation has been used to prepare aryl-keto α-amino acids, where the amino group is protected to avoid racemization. nih.gov While this specific reaction applies to acylating an aromatic ring, the principle of protecting the amino group is relevant. The benzenesulfonyl moiety has proven to be a useful protecting group in reactions involving strong nucleophilic bases, allowing for subsequent transformations. mdma.ch
Table 1: Reagents for N-Alkylation and N-Acylation of the Primary Amino Group
| Reaction Type | Reagent Class | Specific Examples | Expected Product |
|---|---|---|---|
| N-Alkylation | Alkyl Halides | Methyl iodide (CH₃I), Benzyl (B1604629) bromide (BnBr) | Secondary or Tertiary Amine |
| Alcohols (Catalytic) | Butanol, Fatty alcohols | Mono- or Di-N-Alkyl Amine | |
| Aldehydes/Ketones (Reductive Amination) | Acetone, Benzaldehyde (with a reducing agent like NaBH₃CN) | Secondary Amine | |
| N-Acylation | Acyl Chlorides | Acetyl chloride (CH₃COCl), Benzoyl chloride (PhCOCl) | Amide |
| Acid Anhydrides | Acetic anhydride (B1165640) ((CH₃CO)₂O), Boc-anhydride ((Boc)₂O) | Amide / Carbamate (B1207046) |
Primary amines react with aldehydes or ketones to form imines, also known as Schiff bases. wikipedia.orgmasterorganicchemistry.com This condensation reaction involves a two-step mechanism: a nucleophilic addition of the amine to the carbonyl carbon to form a carbinolamine intermediate, followed by the acid-catalyzed dehydration to yield the imine. researchgate.netyoutube.com The reaction is reversible and often driven to completion by removing the water formed, for instance, with a Dean-Stark apparatus. operachem.com The pH must be carefully controlled, as a pH around 5 is generally optimal for imine formation. lumenlearning.com At a high pH, there isn't enough acid to protonate the hydroxyl group of the carbinolamine to facilitate its removal as water, while at a low pH, the amine reactant becomes protonated and non-nucleophilic. lumenlearning.com
The formation of imines from 2-Amino-1-(3,5-difluorophenyl)ethanol would involve reacting it with a suitable aldehyde or ketone under mildly acidic conditions. youtube.com These imine derivatives can be valuable intermediates themselves or the final target compounds.
Table 2: Examples of Carbonyl Compounds for Schiff Base Formation
| Carbonyl Compound | Name | Resulting Imine Type |
|---|---|---|
| Aldehydes | Benzaldehyde, Salicylaldehyde | Aldimine |
| 2,3,4,5,6-Pentafluorobenzaldehyde | Fluorinated Aldimine nih.gov | |
| Ketones | Acetone, Cyclohexanone | Ketimine |
| Acetophenone | Ketimine |
The primary amino group is a strong nucleophile and can participate in various nucleophilic addition reactions. byjus.com The initial step in imine formation is a classic example of the nucleophilic addition of an amine to a carbonyl group. masterorganicchemistry.comyoutube.com
Beyond additions to simple carbonyls, the amine can also add to other electrophilic systems. A key example is the Michael addition, or conjugate addition, to α,β-unsaturated carbonyl compounds. In this reaction, the amine attacks the β-carbon of the unsaturated system, leading to the formation of a new carbon-nitrogen bond. This pathway allows for the extension of the carbon chain and the introduction of further functionality. The nucleophilic character of the amine is fundamental to its ability to open epoxide rings or react with other electrophilic centers, making it a versatile handle for molecular elaboration.
Reactions of the Hydroxyl Group
The secondary hydroxyl (—OH) group is another key reactive site, capable of undergoing esterification, etherification, and oxidation. Reactions at this site often require consideration of the neighboring amino group, which may need to be protected to ensure selectivity.
Esterification: The hydroxyl group can be acylated to form esters. To achieve selective O-acylation in the presence of the more nucleophilic amino group, the reaction is typically carried out under acidic conditions. beilstein-journals.org In an acidic medium, the amino group is protonated to form a non-nucleophilic ammonium salt, which prevents it from reacting with the acylating agent. beilstein-journals.orgnih.gov Reagents like acyl chlorides in trifluoroacetic acid (TFA) have been successfully used for the chemoselective O-acylation of amino alcohols. nih.gov Similarly, dissolving the amino alcohol in a mixture of hydrochloric acid and glacial acetic acid allows for efficient O-acetylation with acetyl chloride. nih.gov
Etherification: Formation of an ether requires converting the hydroxyl group into a better leaving group or, more commonly, deprotonating it to form an alkoxide, which then acts as a nucleophile. The Williamson ether synthesis, involving the reaction of the corresponding alkoxide with an alkyl halide, is a standard method. To form the alkoxide of 2-Amino-1-(3,5-difluorophenyl)ethanol, a strong base would be required. The competing reactivity of the amine would again necessitate a protection strategy, for example, by first forming an N-acyl derivative before proceeding with the etherification.
Table 3: Reagents for O-Esterification and O-Etherification of the Hydroxyl Group
| Reaction Type | Reagent | Conditions | Expected Product |
|---|---|---|---|
| O-Esterification | Acetyl Chloride | Acidic medium (e.g., HCl/Acetic Acid) nih.gov | O-Acetyl Ester |
| Palmitoyl Chloride | Trifluoroacetic Acid (TFA) | O-Palmitoyl Ester | |
| O-Etherification | Sodium Hydride (NaH) followed by Methyl Iodide (CH₃I) | N-protection required | O-Methyl Ether |
| Sodium Hydride (NaH) followed by Benzyl Bromide (BnBr) | N-protection required | O-Benzyl Ether |
The secondary alcohol functional group in 2-Amino-1-(3,5-difluorophenyl)ethanol can be oxidized to the corresponding ketone. physicsandmathstutor.com This transformation results in the formation of 2-amino-1-(3,5-difluorophenyl)ethan-1-one. A variety of oxidizing agents can be employed for this purpose, ranging from chromium-based reagents (like pyridinium (B92312) chlorochromate, PCC) to milder, more selective modern reagents like those used in Swern or Dess-Martin periodinane oxidations.
The choice of oxidant is crucial, as harsh conditions or certain reagents could potentially oxidize the amino group as well. Therefore, protection of the amine, for instance by acylation, may be necessary prior to oxidation to ensure a clean reaction and high yield of the desired amino ketone. mdma.ch Subsequent deprotection would then furnish the final product.
Table 4: Common Oxidizing Agents for Secondary Alcohols
| Oxidizing Agent/System | Name of Reaction | Typical Conditions |
|---|---|---|
| CrO₃ / H₂SO₄ | Jones Oxidation | Acetone, 0 °C to room temp. |
| Pyridinium Chlorochromate (PCC) | PCC Oxidation | Dichloromethane (CH₂Cl₂) |
| (COCl)₂ / DMSO, then Et₃N | Swern Oxidation | Low temperature (-78 °C), CH₂Cl₂ |
| Dess-Martin Periodinane (DMP) | Dess-Martin Oxidation | CH₂Cl₂ |
Substitution Reactions with Hydrohalic Acids
The reaction of alcohols with hydrohalic acids (HX, where X = Cl, Br, I) is a fundamental method for converting alcohols into alkyl halides. libretexts.orgchemistrysteps.com The reactivity of the alcohol and the specific hydrohalic acid dictates the reaction mechanism and conditions. For 2-Amino-1-(3,5-difluorophenyl)ethanol HCl, a secondary benzylic alcohol, the reaction proceeds through a series of well-defined steps.
The process is acid-catalyzed; the hydroxyl (-OH) group is a poor leaving group, but in the presence of a strong acid like HBr or HCl, it is protonated to form an oxonium ion (R-OH₂⁺). libretexts.orgmasterorganicchemistry.com This protonation converts the hydroxyl into a good leaving group: water (H₂O). libretexts.orgmasterorganicchemistry.commasterorganicchemistry.com For secondary alcohols, the subsequent step often follows an Sₙ1 pathway. libretexts.orgmasterorganicchemistry.com This involves the departure of the water molecule to form a secondary benzylic carbocation. This carbocation is then attacked by the halide nucleophile (e.g., Br⁻) to yield the final alkyl halide product. libretexts.orglibretexts.org
The order of reactivity for the hydrohalic acids is HI > HBr > HCl, reflecting the increasing nucleophilicity of the corresponding halide ions. libretexts.orglibretexts.org While the benzylic position generally stabilizes a carbocation through resonance with the phenyl ring, the specific substituents on the ring in this molecule play a critical role. The 3,5-difluoro substitution introduces two strongly electron-withdrawing fluorine atoms, which inductively destabilize the positive charge of the carbocation intermediate. Furthermore, the protonated amino group (-CH₂NH₃⁺) on the ethyl side chain is also electron-withdrawing. This combined destabilizing effect makes the formation of the carbocation less favorable compared to an unsubstituted benzyl alcohol, suggesting that forcing conditions, such as elevated temperatures, may be required to drive the substitution.
| Feature | Description | Governing Principle |
|---|---|---|
| Reaction Type | Nucleophilic Substitution (primarily Sₙ1) | The substrate is a secondary alcohol, favoring an Sₙ1 mechanism involving a carbocation intermediate. libretexts.orgmasterorganicchemistry.com |
| Key Step 1 | Protonation of the hydroxyl group by the strong acid. | Converts the poor leaving group (-OH) into a good leaving group (H₂O). masterorganicchemistry.commasterorganicchemistry.com |
| Intermediate | Secondary benzylic carbocation. | The stability is reduced by the electron-withdrawing effects of the two fluorine atoms and the -CH₂NH₃⁺ group. |
| Reagent Reactivity | HI > HBr > HCl | Based on the strength of the acid and the nucleophilicity of the halide ion. libretexts.org |
| Expected Conditions | Concentrated acid, potentially with heat. | The destabilized carbocation requires more energy to form, necessitating harsher reaction conditions. |
Transformations Involving the Difluorophenyl Moiety
The difluorophenyl ring of this compound is a key site for derivatization. Its reactivity is primarily governed by the electronic effects of its substituents, which direct the outcome of electrophilic aromatic substitution and enable powerful cross-coupling reactions after appropriate pre-functionalization.
Aromatic Substitution Reactions (e.g., Halogenation, Nitration, Sulfonation)
Electrophilic aromatic substitution (SₑAr) is a class of reactions where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. wikipedia.org The mechanism involves an initial attack by the aromatic π-system on the electrophile, forming a resonance-stabilized carbocation known as a Wheland intermediate, followed by the loss of a proton to restore aromaticity. wikipedia.orgmasterorganicchemistry.com
The feasibility and regioselectivity of SₑAr on the difluorophenyl ring are dictated by the directing effects of the existing substituents:
Fluorine Atoms (at C3 and C5): Halogens are deactivating yet ortho, para-directing. Their strong inductive electron-withdrawal deactivates the ring towards attack, but their ability to donate a lone pair of electrons via resonance stabilizes the carbocation intermediate when attack occurs at the ortho or para positions.
1-Hydroxy-2-aminoethyl Group (at C1): In its protonated hydrochloride salt form (-CH(OH)CH₂NH₃⁺), this group is strongly electron-withdrawing and deactivating due to the positive charge. Such groups act as meta-directors.
The combined influence of these groups renders the aromatic ring highly deactivated. The fluorine atoms direct incoming electrophiles to positions 2, 4, and 6. The side chain at C1 directs to the already substituted positions 3 and 5. Therefore, any substitution reaction would be challenging and require harsh conditions. The most likely site for substitution would be position C4, as it is para to one fluorine (at C5), ortho to the other (at C3), and sterically the most accessible. Positions 2 and 6 are electronically similar but more sterically hindered by the adjacent side chain.
| Reaction | Typical Reagents | Predicted Outcome |
|---|---|---|
| Halogenation | Br₂/FeBr₃ (Bromination) or Cl₂/FeCl₃ (Chlorination) | The ring is highly deactivated. Under forcing conditions, substitution is predicted to occur primarily at the C4 position, yielding 2-Amino-1-(4-bromo-3,5-difluorophenyl)ethanol HCl. |
| Nitration | Conc. HNO₃ / Conc. H₂SO₄ | Very harsh conditions would be required. Nitration, if successful, would likely yield the C4-nitro derivative. lumenlearning.com |
| Sulfonation | Fuming H₂SO₄ (SO₃) | This reaction is often reversible. lumenlearning.com Sulfonation would be expected to occur at the C4 position under forcing conditions. |
Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. wikipedia.orgresearchgate.net However, these reactions typically require an aryl halide or triflate as a coupling partner. Therefore, this compound is not directly suitable for these transformations. It must first be functionalized, for instance, via electrophilic halogenation as described in section 6.3.1, to introduce a leaving group (e.g., Br or I) onto the aromatic ring, creating a suitable substrate for coupling.
Assuming the successful synthesis of a halogenated derivative, such as 2-Amino-1-(4-bromo-3,5-difluorophenyl)ethanol, a variety of coupling reactions become accessible.
Suzuki-Miyaura Coupling: This reaction involves the coupling of an organohalide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgnih.gov It is exceptionally versatile for creating biaryl structures. researchgate.net
Heck Reaction: The Heck reaction (or Mizoroki-Heck reaction) couples an unsaturated halide with an alkene under the action of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.orgmdpi.com
Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It is catalyzed by palladium and typically requires a copper(I) co-catalyst and a mild base. researchgate.netnih.govresearchgate.net
| Coupling Reaction | Reactants | Typical Catalytic System | Bond Formed |
|---|---|---|---|
| Suzuki-Miyaura | Aryl Halide + Aryl/Vinyl Boronic Acid | Pd(PPh₃)₄ or Pd(dppf)Cl₂, Base (e.g., Na₂CO₃, K₃PO₄) | Aryl-Aryl or Aryl-Vinyl |
| Heck | Aryl Halide + Alkene | Pd(OAc)₂ or PdCl₂, Base (e.g., Et₃N, K₂CO₃) | Aryl-Vinyl |
| Sonogashira | Aryl Halide + Terminal Alkyne | Pd(PPh₃)₂Cl₂/CuI, Base (e.g., Et₃N, Piperidine) | Aryl-Alkynyl |
Applications As a Chiral Building Block in Organic Synthesis
Precursor for the Synthesis of Novel Pharmaceutical Scaffolds
The structural framework of 2-Amino-1-(3,5-difluorophenyl)ethanol HCl makes it an ideal starting material for the synthesis of novel pharmaceutical scaffolds. nih.govorganic-chemistry.org One of the most significant applications of 1,2-amino alcohols is in the preparation of oxazolidinones. nih.govnih.gov Oxazolidinones are a class of heterocyclic compounds that form the core of several important antibiotics. The synthesis of oxazolidinones can be achieved by reacting an amino alcohol with phosgene (B1210022) or its derivatives, or with carbonates. mdpi.com
The general synthetic route to an oxazolidinone from an amino alcohol is depicted below:
Scheme 1: General synthesis of an oxazolidinone from a 1,2-amino alcohol.
In the context of this compound, the resulting oxazolidinone would bear a 3,5-difluorophenyl substituent. The presence of fluorine atoms in pharmaceutical compounds is known to often enhance their metabolic stability, binding affinity, and lipophilicity, which are all desirable properties for drug candidates. nih.govresearchgate.net Therefore, using this fluorinated building block allows for the direct incorporation of fluorine into the final scaffold, potentially leading to new pharmaceutical agents with improved properties.
The use of fluorinated amino acids and their derivatives in drug design is a growing trend in the pharmaceutical industry. nih.govresearchgate.netmdpi.com The unique properties conferred by fluorine can lead to the development of drugs with enhanced efficacy and pharmacokinetic profiles.
Intermediate in the Asymmetric Synthesis of Complex Chiral Molecules
The inherent chirality of this compound makes it a crucial intermediate in the asymmetric synthesis of more complex chiral molecules. nih.govmdpi.comacs.org In such syntheses, the stereochemistry of the starting material is transferred to the product, allowing for the selective formation of a single enantiomer. This is of paramount importance in the pharmaceutical industry, where often only one enantiomer of a drug is therapeutically active, while the other may be inactive or even cause undesirable side effects.
Chiral 1,2-amino alcohols can be used in the synthesis of a variety of complex molecules, including other amino alcohols, diamines, and heterocyclic compounds. nih.govresearchgate.net For instance, the amino group can be protected and the hydroxyl group can be converted into a leaving group, allowing for nucleophilic substitution with retention or inversion of configuration at that center. Alternatively, the hydroxyl group can be oxidized to a ketone, and the resulting α-amino ketone can undergo further stereoselective transformations.
The synthesis of complex chiral molecules often involves multi-step sequences where the stereochemical integrity of each intermediate must be maintained. The use of enantiomerically pure building blocks like this compound is a key strategy to achieve this goal.
Contribution to the Development of New Synthetic Methodologies and Reagents
Beyond its role as a precursor and intermediate, this compound and similar chiral amino alcohols contribute to the development of new synthetic methodologies and reagents. organic-chemistry.orgnih.gov These contributions are primarily in the area of asymmetric catalysis and chiral recognition.
One significant application is in the development of chiral auxiliaries . organic-chemistry.orgnih.gov A chiral auxiliary is a temporary functional group that is attached to a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed. Chiral 1,2-amino alcohols are effective chiral auxiliaries in a variety of reactions, including alkylations, aldol (B89426) reactions, and Diels-Alder reactions.
Furthermore, chiral amino alcohols can be used to prepare chiral ligands for metal-catalyzed asymmetric reactions. nih.gov The amino and hydroxyl groups can coordinate to a metal center, creating a chiral environment that influences the stereoselectivity of the reaction. These ligands are instrumental in the development of new catalytic asymmetric processes.
Another area of contribution is in the development of chiral resolving agents and chiral stationary phases (CSPs) for chromatography. nih.govlibretexts.orglibretexts.orgutwente.nl Chiral resolution is a technique used to separate a racemic mixture into its individual enantiomers. A chiral resolving agent, often derived from a chiral amino alcohol, reacts with the racemate to form a mixture of diastereomers, which can then be separated by physical methods like crystallization. Similarly, chiral amino alcohols can be immobilized onto a solid support to create a CSP for high-performance liquid chromatography (HPLC), enabling the analytical or preparative separation of enantiomers. sigmaaldrich.com
Q & A
Basic Research Questions
Q. What are common synthetic routes for preparing 2-Amino-1-(3,5-difluorophenyl)ethanol HCl?
- Methodological Answer : The compound can be synthesized via reductive amination of 3,5-difluorophenylglyoxal with ammonia, followed by HCl salt formation. Alternatively, nucleophilic substitution of 2-(3,5-difluorophenyl)ethyl bromide with an amine group, followed by ethanol functionalization and acidification, is feasible. Key intermediates like 2-(3,5-difluorophenyl)acetonitrile (CAS: 944401-33-7) may be used, with reduction steps employing LiAlH4 or NaBH4 in anhydrous solvents .
Q. How can purity and structural integrity be validated for this compound?
- Methodological Answer : Use a combination of HPLC (C18 column, acetonitrile/water with 0.1% TFA) to assess enantiomeric purity (>98% ee as per CAS 2044705-93-1 standards) . Confirm identity via <sup>1</sup>H/<sup>19</sup>F NMR (e.g., δ ~6.8 ppm for aromatic protons, splitting patterns for fluorine substituents) and FT-IR (amine N-H stretch ~3300 cm<sup>-1</sup>) . Mass spectrometry (ESI-MS) should match the molecular ion [C8H10F2NO·HCl]<sup>+</sup> (calc. 209.06) .
Q. What are critical storage conditions to maintain stability?
- Methodological Answer : Store at 0–6°C in airtight, light-protected containers under inert gas (N2 or Ar) to prevent oxidation or hydrolysis. Stability studies under accelerated conditions (40°C/75% RH) can predict shelf life, with periodic HPLC checks for degradation products like 3,5-difluorophenylacetaldehyde .
Advanced Research Questions
Q. How can enantioselective synthesis of (S)- or (R)-isomers be achieved?
- Methodological Answer : Employ asymmetric catalysis using chiral ligands (e.g., BINAP) during reductive amination or kinetic resolution via enzymatic methods (lipases or transaminases). For example, (S)-2-Amino-2-(3,5-difluorophenyl)ethanol HCl (CAS 2044705-93-1) was synthesized with >98% ee using immobilized Candida antarctica lipase . Monitor enantiomeric excess using chiral HPLC (Chiralpak AD-H column) .
Q. What experimental strategies resolve contradictions in reported biological activity data?
- Methodological Answer : Discrepancies in receptor binding assays may arise from stereochemical differences or impurities. Design dose-response curves (0.1–100 µM) with strict enantiomeric controls. Use orthogonal assays (e.g., cAMP inhibition for GPCR targets vs. fluorescent calcium flux) to validate specificity. Cross-reference with structurally related compounds like N-[2-(3,5-difluorophenyl)acetyl]-L-alanine (CAS 208124-34-9) to identify structure-activity trends .
Q. How does the compound’s stability vary under physiological vs. experimental conditions?
- Methodological Answer : Simulate physiological conditions (pH 7.4, 37°C) and compare to experimental buffers (e.g., DMSO/PBS). Stability can be assessed via LC-MS over 24–72 hours. For in vitro studies, avoid prolonged exposure to aqueous media; pre-formulate with cyclodextrins or liposomes if degradation exceeds 10% .
Q. What mechanistic insights can be gained from studying its interactions with fluorinated analogues?
- Methodological Answer : Perform comparative molecular docking (e.g., AutoDock Vina) using fluorine-substituted derivatives (e.g., 3,5-difluorophenethylamine, CAS 1217453-91-2) to map hydrophobic/electrostatic interactions. Validate with site-directed mutagenesis of target proteins (e.g., serotonin receptors) to identify critical binding residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
